
4-(6-bromopyridin-2-yl)but-3-en-2-one
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Overview
Description
4-(6-Bromopyridin-2-yl)but-3-en-2-one is an organic compound with the molecular formula C9H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromopyridin-2-yl)but-3-en-2-one typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with a suitable enone. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-(6-Bromopyridin-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(6-bromopyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-2-yl)methanol
- tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
- 4-(6-Bromopyridin-2-yl)but-3-en-2-one
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in both research and industrial applications .
Biological Activity
The compound 4-(6-bromopyridin-2-yl)but-3-en-2-one (also referred to as a pyridine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including in vitro studies, structure-activity relationship (SAR) analyses, and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound features a brominated pyridine ring linked to a butenone moiety. The presence of the bromine atom is significant as it influences the compound's electronic properties, enhancing its biological activity through various mechanisms such as increased lipophilicity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit notable antioxidant properties. In vitro assays demonstrated their ability to scavenge free radicals, specifically through DPPH and ABTS assays, which measure the capacity to neutralize reactive oxygen species. This antioxidant activity is crucial for potential therapeutic applications in oxidative stress-related diseases .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this compound were tested against breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cell lines, revealing significant cytotoxic effects. The IC50 values for these compounds were competitive with established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound Derivatives
Interaction with Biological Targets
The binding affinity of this compound derivatives for bovine serum albumin (BSA) was assessed using fluorescence emission spectroscopy. This interaction is essential for understanding how these compounds may be transported in vivo and their potential efficacy as therapeutic agents. The calculated binding constants indicated a strong affinity, suggesting effective delivery to target tissues .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated that the presence of electron-withdrawing groups, such as bromine, significantly enhances the biological activity of the compound. Modifications to the pyridine ring and the butenone side chain have been systematically explored to optimize activity against specific biological targets. For instance, substituents at certain positions on the pyridine ring were found to correlate with increased anticancer potency .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a series of compounds based on this compound were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value of 15 µM against A431 human epidermoid carcinoma cells, demonstrating significant growth inhibition compared to control treatments .
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capabilities of these compounds, highlighting their effectiveness in reducing oxidative stress markers in cellular models. The study reported that certain derivatives reduced malondialdehyde levels significantly while increasing glutathione levels, indicating a protective effect against cellular damage .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(6-bromopyridin-2-yl)but-3-en-2-one, and how do reaction parameters influence yield?
- Methodological Answer :
- Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction between 2,6-dibromopyridine and a terminal alkyne precursor (e.g., propargyl alcohol derivatives) can introduce the alkyne moiety. Subsequent oxidation and isomerization steps yield the α,β-unsaturated ketone. Optimal catalysts include Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst in degassed DMF/triethylamine mixtures at 60–80°C .
- Oxidative Ring-Opening/Isomerization : Analogous to (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one synthesis, furan-derived precursors undergo iodine-mediated oxidative ring-opening to form conjugated enones. Yields >80% are achievable with stoichiometric I₂ in THF at room temperature .
- Table 1 : Comparison of Synthetic Routes
Method | Starting Material | Catalyst/Reagent | Yield (%) | Reference |
---|---|---|---|---|
Sonogashira Coupling | 2,6-Dibromopyridine | Pd(PPh₃)₂Cl₂/CuI | 65–75 | |
Oxidative Isomerization | Furan/oxazole derivatives | I₂ | 80–85 |
Q. How should researchers handle safety and stability concerns for this compound during storage and experimentation?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent degradation via light-induced bromine dissociation or ketone oxidation.
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to risks of skin/eye irritation and inhalation toxicity, as inferred from structurally related α,β-unsaturated bromopyridines .
- Decomposition : Monitor via TLC or HPLC for byproducts (e.g., debrominated derivatives or dimerization products) under prolonged heating (>100°C) .
Q. Which spectroscopic techniques are most reliable for characterizing the conjugated enone system in this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : The α,β-unsaturated ketone exhibits a strong absorption band at 320–375 nm (ε ≈ 10⁴ M⁻¹cm⁻¹) due to π→π* transitions. Compare with analogs like (E)-4-(4-nitrophenyl)but-3-en-2-one (λₘₐₓ = 323 nm) .
- NMR : ¹H NMR shows a trans-olefinic coupling constant (J = 15–16 Hz) between H3 and H4. ¹³C NMR confirms the ketone (δ ~200 ppm) and olefinic carbons (δ ~120–140 ppm) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C4 of the pyridine ring) for nucleophilic attacks.
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) by leveraging PubChem-derived 3D structures (CID: [Insert CID if available]) .
Q. What strategies resolve contradictions in crystallographic data for bromopyridine-containing enones?
- Methodological Answer :
- Refinement Software : SHELXL (v.2018) is preferred for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands with HKLF5 data format .
- Validation Tools : Use PLATON to check for missed symmetry or disorder. Cross-validate with ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding networks .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., solvent/DMSO concentration ≤1%, pH 7.4 buffer) to minimize artifacts.
- Meta-Analysis : Compare cytotoxicity data (e.g., IC₅₀ values) from multiple sources, adjusting for variances in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (MTT vs. ATP luminescence) .
Q. Data Contradiction Analysis
Q. Why might reported melting points or spectral data vary between literature sources?
- Methodological Answer :
- Impurity Profiles : Residual solvents (DMF, THF) or synthetic byproducts (e.g., debrominated analogs) can depress melting points by 5–10°C. Purify via column chromatography (SiO₂, hexane/EtOAc) .
- Instrumentation Differences : ¹H NMR shifts may vary (±0.1 ppm) due to solvent (CDCl₃ vs. DMSO-d₆) or field strength (300 vs. 600 MHz). Report spectra with internal standards (TMS) .
Q. Tables for Key Data
Table 2 : Comparative Spectral Data for Structural Validation
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H8BrNO/c1-7(12)5-6-8-3-2-4-9(10)11-8/h2-6H,1H3 |
InChI Key |
URGNJDUISJHVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=NC(=CC=C1)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.